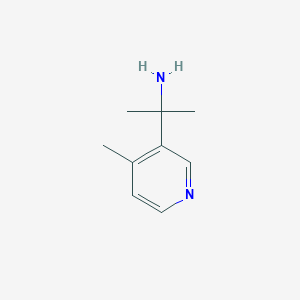![molecular formula C10H10N2 B7904549 1,2,3,4-Tetrahydropyrrolo[3,4-b]indole](/img/structure/B7904549.png)
1,2,3,4-Tetrahydropyrrolo[3,4-b]indole
Overview
Description
1,2,3,4-Tetrahydropyrrolo[3,4-b]indole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused ring system consisting of an indole and a pyrrole ring. It has shown potential in various biological applications, particularly as a selective agonist for cannabinoid receptors .
Preparation Methods
The synthesis of 1,2,3,4-Tetrahydropyrrolo[3,4-b]indole typically involves cyclization reactions. One common method includes the cyclization of Schiff bases using complex bases such as sodium amide (NaNH2) and potassium amide (KNH2) in the presence of alcoholates like t-butoxide (t-BuONa) . The reaction is carried out in inert, proton-free solvents such as tetrahydrofuran (THF) at temperatures ranging from 20°C to the boiling point of the solvent . Industrial production methods often involve similar cyclization processes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,2,3,4-Tetrahydropyrrolo[3,4-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form aromatic derivatives.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom of the pyrrole ring, to form various N-substituted derivatives.
Common reagents used in these reactions include oxidizing agents like IBX and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,3,4-Tetrahydropyrrolo[3,4-b]indole has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of selective cannabinoid receptor agonists, particularly for the CB2 receptor.
Biological Studies: The compound is used in studies related to signal transduction processes in the immune system due to its interaction with cannabinoid receptors.
Chemical Biology: It is employed in the synthesis of various bioactive molecules and as a tool for studying receptor-ligand interactions.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydropyrrolo[3,4-b]indole primarily involves its role as a selective agonist for the CB2 receptor . Upon binding to the CB2 receptor, it activates G-protein coupled receptor (GPCR) signaling pathways, leading to various downstream effects such as modulation of immune responses and pain perception . The compound’s selectivity for CB2 over CB1 receptors minimizes central nervous system side effects .
Comparison with Similar Compounds
1,2,3,4-Tetrahydropyrrolo[3,4-b]indole can be compared with other similar compounds such as:
Benzimidazole Derivatives: These compounds also act as selective CB2 receptor agonists but differ in their binding affinities and selectivity profiles.
Tetrahydrocarbazoles: These compounds share a similar fused ring system but have different pharmacological properties and applications.
Pyrrolo[3,4-b]carbazoles: These compounds are synthesized through similar cyclization reactions and have applications in medicinal chemistry.
The uniqueness of this compound lies in its high binding affinity and selectivity for the CB2 receptor, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
1,2,3,4-tetrahydropyrrolo[3,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-2-4-9-7(3-1)8-5-11-6-10(8)12-9/h1-4,11-12H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MICHWNKGSYKDCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)NC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Azaspiro[5.5]undecan-4-one](/img/structure/B7904481.png)
![4,5,6,7-Tetrahydrothieno[2,3-c]azepin-8-one](/img/structure/B7904483.png)
![[1,3]Dioxolo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B7904498.png)
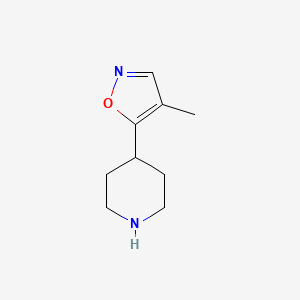
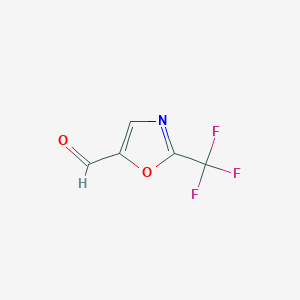
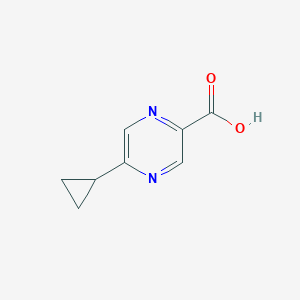

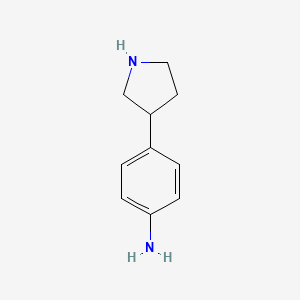
![(5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)methanamine](/img/structure/B7904536.png)
![6-Methyl-[1,2,4]triazolo[1,5-A]pyrimidine-2-carbaldehyde](/img/structure/B7904540.png)

